Methyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate
Description
Methyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate is a purine-derived compound featuring a 2,6-dioxopurin core modified with a 3-methyl group, a 7-(2-methylprop-2-enyl) substituent, and an 8-sulfanylacetate methyl ester. The methylprop-2-enyl (prenyl-like) group at position 7 and the sulfanylacetate ester at position 8 suggest unique steric and electronic characteristics that may influence solubility, receptor binding, and metabolic stability .
Properties
IUPAC Name |
methyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-7(2)5-17-9-10(16(3)12(20)15-11(9)19)14-13(17)22-6-8(18)21-4/h1,5-6H2,2-4H3,(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDDSICIOXTCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Electronic Effects
Position 7 Modifications
- Target Compound : The 7-(2-methylprop-2-enyl) group introduces an alkene moiety, which may enhance hydrophobic interactions in biological systems.
- Comparison with 7-(2-Butyn-1-yl) Derivatives: A related compound, 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine (used in Linagliptin synthesis), replaces the methylprop-2-enyl with a butynyl group.
Position 8 Modifications
- Target Compound: The 8-sulfanylacetate methyl ester provides a polarizable sulfur atom and ester functionality, which may improve solubility compared to non-esterified analogs.
- Comparison with 8-Sulfanyl-N-phenylacetamide: A structurally similar compound (2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide) replaces the methyl ester with a phenylacetamide group.
Physicochemical Properties
| Property | Target Compound | 8-Sulfanyl-N-phenylacetamide Analog | 7-Butynyl Xanthine Derivative |
|---|---|---|---|
| Molecular Weight | ~350 g/mol (estimated) | ~395 g/mol | ~390 g/mol |
| Solubility | Moderate (ester enhances polarity) | Low (phenylacetamide reduces polarity) | Low (bromine increases lipophilicity) |
| Key Substituents | 7-methylprop-2-enyl, 8-sulfanylacetate | 7-methylprop-2-enyl, 8-phenylacetamide | 7-butynyl, 8-bromo |
Research Findings and Implications
- Synthetic Accessibility : The prenyl-like group at position 7 in the target compound may complicate synthesis due to alkene reactivity, whereas butynyl or bromo substituents (as in ) offer more straightforward functionalization .
- In contrast, the phenylacetamide analog () may exhibit slower degradation due to steric hindrance .
Q & A
Q. What are the standard synthetic routes for Methyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate, and what experimental conditions are critical for yield optimization?
The synthesis typically involves:
- Nucleophilic substitution : Reacting a brominated purine core (e.g., 8-bromo-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurine) with methyl 2-sulfanylacetate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Esterification : Post-functionalization of intermediate thiolated purines using methyl chloroacetate in anhydrous solvents .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Key conditions : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates. Adjust pH to 8–9 to avoid ester hydrolysis .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ 3.7 ppm for methyl ester, δ 5.2–5.4 ppm for allyl protons) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 365.12 for C₁₅H₁₈N₄O₄S) .
- HPLC : Use C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect by-products .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (irritant potential noted in safety data sheets) .
- Ventilation : Use fume hoods due to volatility of organic solvents during synthesis.
- Storage : In airtight containers at –20°C, away from light and oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?
- Temperature control : Lowering reaction temperature to 50°C reduces dimerization of allyl groups .
- Base selection : Replace K₂CO₃ with milder bases (e.g., triethylamine) to avoid ester saponification .
- Solvent polarity : Use THF instead of DMF to suppress nucleophilic side reactions .
Validation : Monitor reaction progress via TLC and isolate intermediates to identify critical purity thresholds .
Q. What strategies are effective for characterizing and mitigating synthetic by-products?
- By-product identification : Use LC-MS to detect common impurities like 8-(methylthio)purine derivatives or hydrolyzed esters .
- Mitigation : Add scavengers (e.g., molecular sieves) to absorb residual water, preventing ester hydrolysis .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Molecular docking : Use AutoDock Vina to simulate binding to protein kinase CK2’s ATP-binding pocket. Focus on hydrogen bonding between the purine core and Lys68/Glu81 residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
Validation : Compare computational IC₅₀ predictions with in vitro kinase inhibition assays .
Q. What in vitro assays are suitable for evaluating its biological activity?
Q. How do structural modifications (e.g., allyl vs. benzyl substituents) affect bioactivity?
| Substituent | IC₅₀ (CK2 Inhibition) | Key Interaction |
|---|---|---|
| 2-Methylprop-2-enyl | 8.5 µM | Hydrophobic packing in binding pocket |
| 4-Methylbenzyl | 12.3 µM | π-Stacking with Phe113 |
| Hexyl | >50 µM | Reduced steric complementarity |
Methodology : Synthesize analogs via Suzuki coupling or alkylation, then compare activity profiles .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?
- Case example : Discrepancies in yields (60–85%) may arise from solvent purity or base concentration. Replicate reactions with controlled variables (e.g., anhydrous DMF vs. technical grade) .
- Bioactivity variability : Standardize assay protocols (e.g., ATP concentration in kinase assays) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
